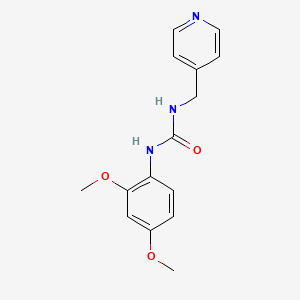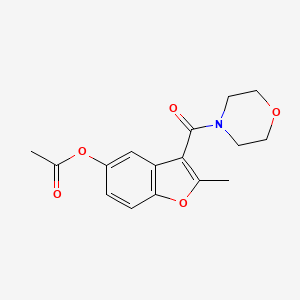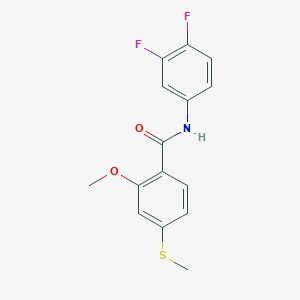
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)urea, commonly known as DMPU, is a widely used polar aprotic solvent in organic chemistry. It is a colorless, odorless, and stable compound that has a high boiling point and low toxicity. DMPU is a versatile solvent that is used in a variety of chemical reactions, including Grignard reactions, Suzuki-Miyaura cross-coupling reactions, and Heck reactions.
作用機序
The exact mechanism of action of DMPU is not well understood. It is believed to act as a hydrogen bond acceptor and a Lewis base, facilitating the formation of reactive intermediates in chemical reactions. DMPU has a high dielectric constant, which makes it an excellent solvent for polar compounds.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of DMPU. However, it has been shown to be non-toxic and non-irritating to skin and eyes. DMPU has low volatility and low flammability, making it a safe solvent to handle in the laboratory.
実験室実験の利点と制限
DMPU has several advantages as a solvent in laboratory experiments. It has a high boiling point, low toxicity, and low flammability, making it a safe and convenient solvent to handle. DMPU is also a polar aprotic solvent, which means it can dissolve a wide range of polar and nonpolar compounds. However, DMPU is hygroscopic, which means it can absorb moisture from the air, leading to changes in the concentration and reactivity of the solvent. It is also relatively expensive compared to other solvents, which can limit its use in large-scale industrial applications.
将来の方向性
There are several future directions for research on DMPU. One area of interest is the development of new synthetic methods using DMPU as a solvent. DMPU has been shown to enhance the reactivity and selectivity of many reactions, making it a valuable tool in organic synthesis. Another area of interest is the use of DMPU in the synthesis of metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis. Finally, there is a need for more research on the biochemical and physiological effects of DMPU, particularly in relation to its use as a solvent in pharmaceutical and agrochemical synthesis.
Conclusion
In conclusion, N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)urea, commonly known as DMPU, is a versatile solvent that is widely used in organic chemistry. It has several advantages as a solvent, including high boiling point, low toxicity, and low flammability. DMPU has been shown to enhance the reactivity and selectivity of many reactions, making it a valuable tool in organic synthesis. Future research on DMPU should focus on the development of new synthetic methods, the use of DMPU in the synthesis of metal-organic frameworks, and the biochemical and physiological effects of DMPU.
合成法
DMPU can be synthesized by the reaction of 2,4-dimethoxybenzyl chloride with pyridine-4-carboxylic acid in the presence of triethylamine and potassium carbonate. The resulting product is then treated with urea to obtain DMPU. The synthesis method is straightforward and can be easily scaled up for industrial production.
科学的研究の応用
DMPU is widely used as a solvent in various chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and polymers. It has been shown to enhance the reactivity and selectivity of many reactions, making it a valuable tool in organic synthesis. DMPU is also used as a solvent for the synthesis of metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-12-3-4-13(14(9-12)21-2)18-15(19)17-10-11-5-7-16-8-6-11/h3-9H,10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEGCVYAFKCGDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5863735.png)


![N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5863757.png)
![2-(4-chlorophenyl)-N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5863761.png)
![N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B5863771.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5863778.png)



![4-[(mesitylsulfonyl)amino]benzamide](/img/structure/B5863818.png)
![3-chloro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5863826.png)
![N-[3-(methylthio)phenyl]propanamide](/img/structure/B5863842.png)
![methyl 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5863854.png)